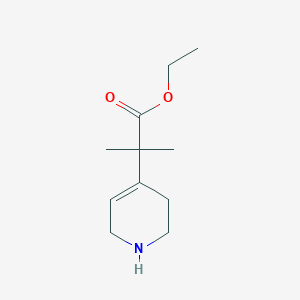

Ethyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate

Description

Ethyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate is a heterocyclic ester featuring a partially saturated tetrahydropyridine ring linked to a branched propanoate backbone.

Properties

IUPAC Name |

ethyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9/h5,12H,4,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPWETWWTWWGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate typically involves the esterification of 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate is being investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets such as neurotransmitter receptors, making it a candidate for drug development aimed at treating neurological disorders.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. The tetrahydropyridine moiety can undergo various chemical reactions, allowing for the derivation of multiple functional groups that can be utilized in further synthetic pathways.

Neuropharmacology

Research indicates that compounds similar to this compound may influence neurotransmitter systems. Studies are exploring its effects on dopamine and serotonin pathways, which are crucial in the treatment of psychiatric disorders such as depression and anxiety.

Case Study 1: Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry explored derivatives of tetrahydropyridine compounds for their ability to modulate neurotransmitter activity. This compound was highlighted for its potential to enhance serotonin receptor activity, suggesting a role in mood regulation.

Case Study 2: Synthesis and Characterization

Research conducted on the synthetic routes for producing this compound demonstrated efficient methods using various catalysts. The findings were published in Synthetic Communications, detailing the reaction conditions and yields achieved during synthesis.

Drug Development

Given its structural characteristics and biological activity, this compound could be further explored as a lead compound for developing new therapeutic agents targeting central nervous system disorders.

Agricultural Chemistry

There is potential for this compound to be investigated in agrochemical applications due to its ability to interact with biological systems. Research into its efficacy as a pesticide or herbicide could lead to new environmentally friendly agricultural solutions.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The tetrahydropyridine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s key distinction lies in its 1,2,3,6-tetrahydropyridin-4-yl substituent, which introduces partial saturation (vs. fully aromatic pyridinyl or pyrimidinyl groups in analogs). This structural feature may enhance conformational flexibility and alter electronic properties compared to analogs like:

- Ethyl 3-oxo-3-(2-pyridyl)propanoate (): A pyridinyl-substituted ester with a ketone group, synthesized via sodium methylate-mediated reactions.

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): A pyrimidinyl-thioether derivative with a thietane ring, synthesized via nucleophilic substitution.

Table 1: Structural and Functional Group Comparison

†Synthesis likely involves cyclization of precursor amines or ketones, analogous to methods in and .

Pharmacokinetic and Physicochemical Properties

While direct ADMET data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : The tetrahydropyridine moiety may improve water solubility compared to fully aromatic pyridinyl groups (e.g., ) due to reduced hydrophobicity.

- Metabolic Stability : Ester groups (common in all compounds) are prone to hydrolysis, but the tetrahydropyridine ring’s partial saturation might slow enzymatic degradation compared to pyrimidinyl-thioethers () .

Research Findings and Limitations

Key Insights from Analog Studies

- : Pyridinyl-substituted esters exhibit reactivity with amines, forming bioactive intermediates (e.g., compound 10) . This supports the hypothesis that the target compound could serve as a precursor for neuroactive or antimicrobial agents.

- : Thioether-containing esters demonstrate enhanced stability in acidic conditions, a trait unlikely in the target compound due to the absence of sulfur .

Gaps and Contradictions

- No direct data on the target compound’s synthesis or bioactivity exist in the provided evidence.

- The tetrahydropyridine ring’s electronic effects (e.g., basicity) may conflict with pyridinyl analogs, necessitating experimental validation.

Biological Activity

Ethyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol. The molecular formula is , and it features a tetrahydropyridine ring that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. The tetrahydropyridine moiety is known to influence dopaminergic and cholinergic pathways, which are significant in neurological functions.

Key Mechanisms:

- Neurotransmitter Modulation: this compound has been shown to modulate the release and uptake of neurotransmitters such as dopamine and acetylcholine. This modulation can affect cognitive functions and mood regulation.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in neurotransmitter degradation, thereby prolonging their action within the synaptic cleft.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies using PC12 cells have demonstrated that this compound can protect against neurotoxic agents by enhancing mitochondrial function and reducing oxidative stress .

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of tetrahydropyridine compounds possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study investigating the effects of tetrahydropyridine derivatives on neurodegenerative diseases like Parkinson's disease, this compound was found to reduce cell death in models subjected to neurotoxic agents. The mechanism was linked to improved mitochondrial function and reduced apoptosis markers .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial potential of similar compounds derived from tetrahydropyridine structures. These compounds displayed significant activity against various bacterial strains with minimal inhibitory concentrations (MICs) lower than traditional antibiotics . Although specific results for this compound were not detailed, the trends suggest potential for further exploration.

Research Findings Summary Table

Q & A

Q. Methodological Insight :

- Conformational Analysis : Use molecular docking or NMR to assess the tetrahydropyridinyl ring’s flexibility and interactions with target proteins.

- Ester Hydrolysis Studies : Evaluate stability under physiological pH (e.g., simulated gastric fluid) via HPLC to determine prodrug potential.

Basic: What synthetic strategies are effective for constructing the tetrahydropyridinyl-propanoate scaffold?

Key methods include:

- Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling of boronic acids (e.g., (1,2,3,6-tetrahydropyridin-4-yl)boronic acid) with halogenated esters under inert conditions ().

- Salt Formation : Hydrochloride salt derivatives (e.g., 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate hydrochloride) improve crystallinity and purification yields .

Q. Methodological Insight :

- Catalyst Optimization : Screen PdCl₂(dppf) or tris(dibenzylideneacetone)dipalladium(0) with ligands like XPhos for improved regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 40 minutes at 120°C) while maintaining yield .

Basic: How can researchers purify and characterize this compound effectively?

Q. Purification :

Q. Characterization :

- HRMS/Q-TOF : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- ¹H/¹³C NMR : Assign peaks for the tetrahydropyridinyl ring (δ 2.5–3.5 ppm for CH₂ groups) and ester carbonyl (δ 170–175 ppm) .

Advanced: What experimental design challenges arise in optimizing regioselectivity during synthesis?

Q. Challenges :

- Competing side reactions (e.g., over-reduction of the tetrahydropyridinyl ring or ester hydrolysis).

- Steric hindrance from the 2-methyl group affecting coupling efficiency.

Q. Methodological Solutions :

- Protecting Groups : Temporarily protect the tetrahydropyridinyl nitrogen with Boc to prevent undesired reactivity .

- Kinetic Control : Use low temperatures (0–5°C) during boronic acid coupling to favor mono-substitution .

Advanced: How should researchers address contradictions in pharmacological data across studies?

Q. Common Contradictions :

- Discrepancies in receptor binding affinity due to polymorphic forms (e.g., glutarate vs. hydrochloride salts) .

- Variability in metabolic stability reported in vitro vs. in vivo.

Q. Resolution Strategies :

- Polymorph Screening : Perform X-ray diffraction or DSC to identify crystalline forms and correlate with bioactivity .

- Species-Specific Metabolism : Compare hepatic microsomal stability across rodent and human models .

Advanced: Which analytical techniques best resolve stereochemical and stability concerns?

Q. Stereochemical Analysis :

- Chiral HPLC : Use amylose-based columns to separate enantiomers (if applicable).

- Circular Dichroism (CD) : Confirm absolute configuration of the tetrahydropyridinyl ring .

Q. Stability Studies :

- Forced Degradation : Expose to UV light, heat (40–60°C), and oxidative conditions (H₂O₂) to identify degradation pathways .

Advanced: What toxicological profiling approaches are recommended for preclinical studies?

Q. In Vitro Assays :

- hERG Inhibition : Patch-clamp assays to assess cardiac liability.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

Q. In Vivo Models :

- Acute Toxicity : Dose rodents (e.g., 50–200 mg/kg) and monitor for neurobehavioral effects (e.g., locomotor activity) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?

Q. Key Findings :

- pH Sensitivity : Hydrolyzes rapidly at pH >7.0 (e.g., t₁/₂ <1 hour in simulated intestinal fluid) .

- Thermal Stability : Degrades above 40°C, necessitating cold-chain storage for long-term stability .

Q. Formulation Strategies :

- Enteric Coating : Protect against gastric hydrolysis.

- Lyophilization : Improve shelf life for injectable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.